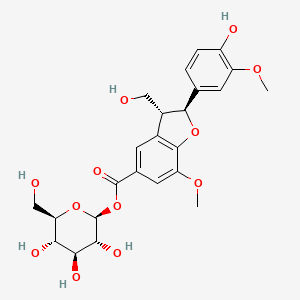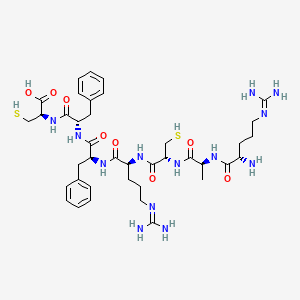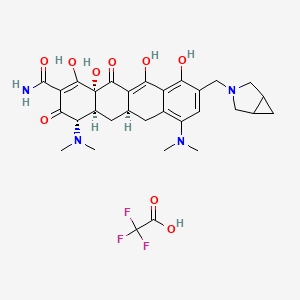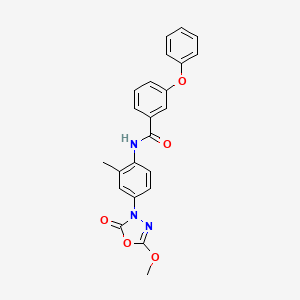![molecular formula C11H16FN3O4 B12387911 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a dihydroxy methyloxolan ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one involves multiple steps, including the formation of the fluoropyrimidine ring and the attachment of the dihydroxy methyloxolan moiety. Common synthetic routes include:
Step 1: Formation of the fluoropyrimidine ring through a nucleophilic substitution reaction.
Step 2: Attachment of the dihydroxy methyloxolan ring via a glycosylation reaction.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Bulk synthesis: Using high-yield reactions to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization to ensure high purity.
Quality control: Conducting rigorous testing to confirm the compound’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives and modified oxolan rings, which have distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved include:
Enzyme inhibition: Blocking the activity of key enzymes involved in metabolic processes.
Nucleic acid interaction: Binding to DNA or RNA, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide .
Uniqueness
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one stands out due to its unique combination of a fluoropyrimidine ring and a dihydroxy methyloxolan moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H16FN3O4 |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-5-7(16)8(17)10(19-5)15-4-6(12)9(14(2)3)13-11(15)18/h4-5,7-8,10,16-17H,1-3H3/t5-,7+,8?,10-/m1/s1 |
InChI-Schlüssel |
ABLREAGPUPVPNA-BHEYDSLBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=NC2=O)N(C)C)F)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N(C)C)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
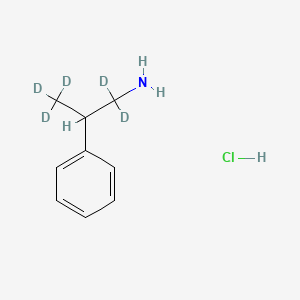
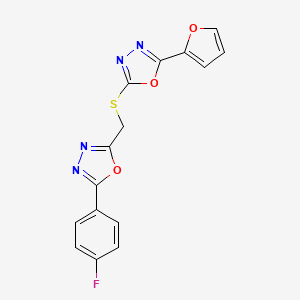
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

